Afalanine

Overview

Description

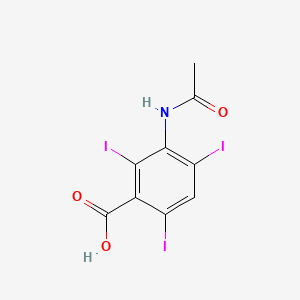

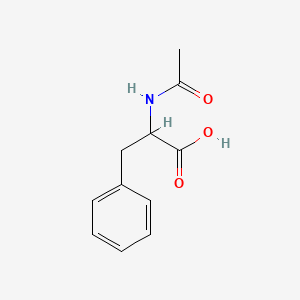

Afalanine, also known as N-Acetyl-DL-phenylalanine, is a compound with the molecular formula C11H13NO3 . It has an average mass of 207.226 Da and a monoisotopic mass of 207.089539 Da .

Synthesis Analysis

The synthesis of β-alanine, a naturally occurring β-type amino acid similar to Afalanine, has been studied extensively. It can be synthesized by bacteria, fungi, and plants . One method involves the ammoniation of acrylic acid to β-alanine . Another method uses L-aspartic acid-α-decarboxylase for the catalytic synthesis of β-alanine through the decarboxylation of L-aspartate .

Chemical Reactions Analysis

Amino acids, like Afalanine, can act as both acids and bases due to their amine and carboxyl functional groups . They can participate in various chemical reactions, including transamination and decarboxylation .

Physical And Chemical Properties Analysis

Afalanine has a density of 1.2±0.1 g/cm³. Its boiling point is 453.9±38.0 °C at 760 mmHg. The compound has a molar refractivity of 54.8±0.3 cm³ and a molar volume of 172.7±3.0 cm³ .

Scientific Research Applications

Biotechnological Production

Field

Application

β-Alanine is synthesized by bacteria, fungi, and plants, and animals obtain it from food . It plays various roles in the metabolism of animals, plants, and microorganisms .

Methods

Biological synthesis of β-alanine has attracted more attention relative to chemical methods due to concerns regarding fossil fuels depletion and environmental issues .

Results

β-Alanine is the direct synthesis precursor of pantothenic acid (vitamin B5), which is a component of the indispensable intracellular intermediate metabolites coenzyme A and acyl carrier protein .

Medicine

Field

Application

β-Alanine and its derivatives are widely used in medicine .

Methods

It is mainly used for synthesizing pantothenic acid and calcium pantothenate .

Results

The production of these compounds has significant industrial implications .

Food and Feed Industry

Field

Application

β-Alanine can be used as a food additive to improve flavor and as a nutritional supplement to improve health . In the feed industry, the addition of β-alanine to feed can regulate the muscle growth of livestock and poultry, improve the antioxidant capacity of muscle, and improve the quality of meat products .

Methods

β-Alanine is added to food and feed products .

Results

For athletes, it can significantly increase the carnosine content in the body and thus enhance athletic ability .

Cosmetics and Environmental Applications

Field

Cosmetics and Environmental Applications

Application

β-Alanine can be directly used in the production of poly-β-alanine, which can be applied in cosmetics, water purification, and construction .

Methods

β-Alanine is used as a precursor in the production of these compounds .

Results

Chemical, Pharmaceutical, and Material Fields

Field

Chemical, Pharmaceutical, and Material Fields

Application

β-Alanine is one of the very promising three-carbon platform compounds that can be applied in cosmetics and food additives and as a precursor in the chemical, pharmaceutical, and material fields .

Methods

β-Alanine can be synthesized through chemical and biological methods .

Results

Many industrially important compounds are synthesized using β-Alanine as an important precursor or intermediate .

Plant Stress Response

Field

Application

β-Alanine is accumulated as a generic stress response molecule involved in protecting plants from temperature extremes, hypoxia, drought, heavy metal shock, and some biotic stresses .

Methods

β-Alanine is naturally produced and accumulated in plants under stress conditions .

Results

There is evidence of its participation in lignin biosynthesis and ethylene production in some species .

Athletic Performance

Field

Application

β-Alanine is used to improve athletic performance and physical performance in elderly adults .

Methods

It is consumed as a dietary supplement .

Results

It can significantly increase the carnosine content in the body, thereby enhancing muscle endurance and improving exercise capacity .

Health Improvement

Field

Application

β-Alanine is used to improve vascular function, reduce oxidative stress, fight cancer cells, reduce neurologic symptoms (such as those caused by depression and Alzheimer’s disease), improve cardiovascular health, aid healthy aging, and improve immune response .

Results

Various health benefits have been reported, although more research is needed to confirm these effects .

Environmental Adaptation in Plants

Application

β-Alanine in plants may be important for adaptation to stresses in the external environment such as hypoxia, flooding or drought .

Results

Sunflower roots that were submerged for 24 hours had significantly lower absorption capacity for β-alanine and would release more β-alanine into the environment than under normal conditions .

Biosynthesis and Industrial Route

Field

Application

β-Alanine is formed by the degradation of dihydrouracil and carnosine. It is also produced industrially by the reaction of ammonia with β-propiolactone .

Methods

β-Alanine ethyl ester is the ethyl ester which hydrolyses within the body to form β-alanine .

Results

Sources for β-alanine include pyrimidine catabolism of cytosine and uracil .

Precursor of Carnosine

Field

Application

β-Alanine is the rate-limiting precursor of carnosine .

Methods

Supplementation with β-alanine has been shown to increase the concentration of carnosine in muscles .

Results

This can decrease fatigue in athletes and increase total muscular work done .

Receptors

Field

Application

β-Alanine is an agonist next in activity to the cognate ligand glycine itself, for strychnine-sensitive inhibitory glycine receptors (GlyRs) .

Methods

The agonist order is glycine ≫ β-alanine > taurine ≫ alanine, L-serine > proline .

Results

Even though much weaker than glycine (and, thus, with a debated role as a physiological transmitter), β-alanine is an agonist next in activity to the cognate ligand glycine itself .

Safety And Hazards

Future Directions

properties

IUPAC Name |

2-acetamido-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-8(13)12-10(11(14)15)7-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBQJSKKFNMDLON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3045697 | |

| Record name | Afalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Afalanine | |

CAS RN |

2901-75-9, 10172-89-1, 2018-61-3 | |

| Record name | N-Acetyl-DL-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2901-75-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Afalanine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002901759 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10172-89-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523830 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Acetylphenylalanine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45699 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Acetyl-DL-phenylalanine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43242 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Afalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-acetyl-3-phenyl-DL-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.904 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AFALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FFW2NGO18S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

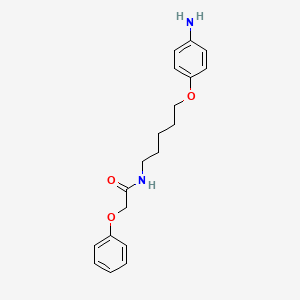

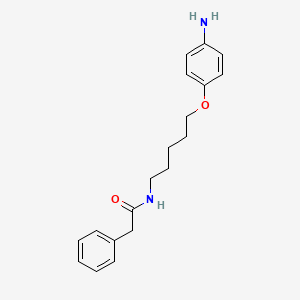

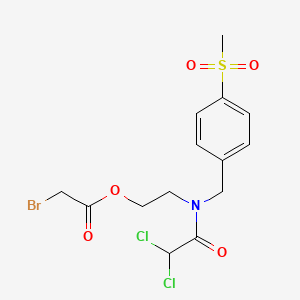

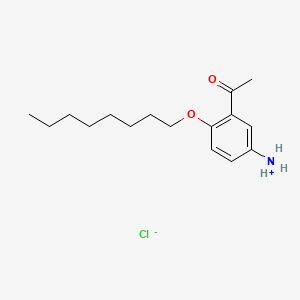

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.